molecular formula C10H13ClN2O B1383330 3-Amino-4,6-dimethylindolin-2-one hydrochloride CAS No. 1706428-47-8

3-Amino-4,6-dimethylindolin-2-one hydrochloride

Cat. No. B1383330
CAS RN: 1706428-47-8
M. Wt: 212.67 g/mol
InChI Key: FBLDFMOTWDAUTL-UHFFFAOYSA-N
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Description

3-Amino-4,6-dimethylindolin-2-one hydrochloride, also known as ADI-PEG20, is a synthetic amino acid drug. It has a molecular formula of C10H13ClN2O and a molecular weight of 212.67 g/mol .

Scientific Research Applications

3-Amino-4,6-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride: , also known as 3-Amino-4,6-dimethylindolin-2-one hydrochloride or 3-amino-4,6-dimethyl-1,3-dihydroindol-2-one;hydrochloride, is a compound with several potential applications in scientific research. Below is a comprehensive analysis focusing on unique applications across different fields:

Cancer Treatment

This compound has shown promise in cancer treatment. It is used as an intermediate in the synthesis of Lenalidomide , which is utilized for treating myelodysplastic syndrome associated with a deletion on chromosome 5 (del(5q)-MDS) .

Anti-HIV Activity

Indole derivatives, including this compound, have been studied for their potential anti-HIV activity. Molecular docking studies suggest that they could inhibit HIV-1 replication in acutely infected cells .

Pharmaceutical Intermediate

It serves as an intermediate in pharmaceutical synthesis. Oxindole derivatives, which include this compound, are used to produce various medicinal agents .

Biological Research

Indole derivatives are known for their biological significance. They are used in research related to various types of disorders and microbial activities .

Proteomics Research

This compound is available for purchase as a product for proteomics research, indicating its use in the study of proteins and their functions .

Analytical Chemistry

It is used in analytical chemistry for testing and quality control purposes in pharmaceuticals .

Controlled Environment and Cleanroom Solutions

The compound finds application in controlled environment and cleanroom solutions, likely due to its stability and reactivity under specific conditions .

Synthesis of Biologically Active Compounds

It is involved in the synthesis of biologically active compounds that show various vital properties for treating different human disorders .

Each of these applications demonstrates the versatility and importance of 3-Amino-4,6-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride in scientific research and development.

Lenalidomide = 98 HPLC 191732-72-6 - MilliporeSigma 59-48-3 | CAS数据库 - ChemicalBook A brief review of the biological potential of indole derivatives 3-Amino-4,6-dimethyl-1,3-dihydro-2H-indol-2-one - SCBT 3-Amino-4,6-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride Applications & Protocols Life Science Research Solutions Synthesis of indole derivatives as prevalent moieties present in …

Future Directions

The future directions of research on 3-Amino-4,6-dimethylindolin-2-one hydrochloride could involve further exploration of its potential as a cancer treatment. Additionally, the synthesis of new analogs and evaluation of their properties could be a promising area of research .

properties

IUPAC Name

3-amino-4,6-dimethyl-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-5-3-6(2)8-7(4-5)12-10(13)9(8)11;/h3-4,9H,11H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLDFMOTWDAUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(C(=O)NC2=C1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4,6-dimethylindolin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-4,6-dimethylindolin-2-one hydrochloride
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Reactant of Route 6
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